1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone
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Overview
Description
1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone, also known as FBTE, is a chemical compound with a molecular formula of C10H7FOSS. It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone is C10H7FOS, and its molecular weight is 194.23 g/mol . The structure of this compound was obtained from ethyl alcohol by slow evaporation .Chemical Reactions Analysis
Thiophene is a heterocyclic compound that is aromatic as indicated by its extensive substitution reactions . In most of its reactions, it resembles benzene . Thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .Scientific Research Applications
Synthesis and Characterization
- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, synthesized using click chemistry, was characterized for its structure and thermal stability, indicating potential applications in pharmaceuticals (Govindhan et al., 2017).
- The one-pot synthesis of 3-aminobenzo[b]thiophenes demonstrated a convenient approach to similar compounds, highlighting their potential in chemical synthesis (Androsov et al., 2010).
Biomedical Research
- A study on functionalized sulfur-containing heterocyclic analogs indicated the potential of these compounds in cancer therapy, specifically in laryngeal carcinoma treatment (Haridevamuthu et al., 2023).
- Schiff bases synthesized from similar fluorobenzo thiophene derivatives showed antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Puthran et al., 2019).
Pharmaceutical Research
- The antimicrobial activity of novel 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derived from similar compounds suggests potential in creating new antimicrobial drugs (Kumar et al., 2019).
Optical and Electronic Applications
- A study on tuning the solid-state fluorescence of a twisted π-conjugated molecule, synthesized using a similar compound, provides insights into developing new materials for electronic and optical applications (Dong et al., 2012).
Chemical Synthesis
- The synthesis of 2-Acylbenzo[b]thiophenes using Cu-Catalyzed α-C-H Functionalization of 2-Halochalcones, a process related to the synthesis of similar compounds, is significant for the development of new chemical intermediates (Sangeetha & Sekar, 2017).
Safety and Hazards
properties
IUPAC Name |
1-(5-fluoro-1-benzothiophen-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWDKOQPKHAVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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